Gonadorelin acetate

描述

醋酸戈纳瑞林是一种合成多肽激素,模拟下丘脑产生的天然促性腺激素释放激素(GnRH)。它主要用于刺激垂体前叶释放促黄体生成素(LH)和卵泡刺激素(FSH) 。 该化合物在人类和兽医医学中用于诊断和治疗目的 .

准备方法

合成路线和反应条件

醋酸戈纳瑞林是采用固相肽合成(SPPS)合成,这种方法允许将氨基酸按顺序添加到固定在固体树脂上的生长肽链上 。该过程包括以下步骤:

第一个氨基酸的连接: 第一个氨基酸连接到固体树脂。

脱保护: 去除氨基酸上的保护基团。

偶联: 将下一个氨基酸活化并偶联到生长的肽链。

重复: 重复步骤 2 和 3 直到获得所需的肽序列。

裂解: 将肽从树脂上裂解并纯化。

工业生产方法

在工业环境中,醋酸戈纳瑞林的生产涉及大规模 SPPS,随后使用高效液相色谱 (HPLC) 纯化,以确保最终产品的纯度和质量 。然后将肽冻干以获得稳定的干燥粉末形式,适合储存和使用。

化学反应分析

科学研究应用

Pharmacological Properties

Gonadorelin acetate acts by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This stimulation plays a crucial role in various reproductive processes, making it beneficial for treating conditions such as hypothalamic amenorrhea, hypogonadotropic hypogonadism, and infertility.

Induction of Ovulation

This compound is primarily indicated for the induction of ovulation in women with primary hypothalamic amenorrhea. Clinical studies have demonstrated its efficacy:

- In a study involving 48 women with primary hypothalamic amenorrhea, 94% ovulated following treatment, and 58% achieved pregnancy .

- This compound is particularly useful for patients who have not responded to other ovulation induction methods such as clomiphene citrate or letrozole .

Treatment of Hypogonadism

This compound is also utilized in managing congenital hypogonadotropic hypogonadism in both males and females. It helps restore normal gonadal function by stimulating endogenous hormone production.

Veterinary Medicine

In veterinary applications, this compound is used to synchronize estrus cycles in cattle:

- Research indicates that administration results in significant LH secretion, which can enhance reproductive efficiency in livestock .

Anaphylaxis Case Report

A notable case study reported anaphylaxis in an 8-year-old girl undergoing treatment for central precocious puberty with this compound. This highlights the importance of monitoring adverse reactions during treatment .

Efficacy in Infertility Treatments

In another study focusing on women with infertility related to polycystic ovary syndrome (PCOS), this compound was shown to effectively induce ovulation when traditional therapies failed .

Table 1: Clinical Efficacy of this compound

| Study Reference | Patient Population | Ovulation Rate (%) | Pregnancy Rate (%) |

|---|---|---|---|

| 48 women with HA | 94 | 58 | |

| Infertile women | Not specified | Not specified |

Table 2: Applications in Veterinary Medicine

| Species | Application | Outcome |

|---|---|---|

| Cattle | Estrus synchronization | Increased LH secretion |

| Horses | Induction of ovulation | Improved reproductive outcomes |

Regulatory Considerations

This compound is currently available under investigational new drug protocols and is not commercially available due to past discontinuations of FDA-approved formulations. Its use is limited to specific clinical settings where compounded formulations are necessary to meet patient needs .

作用机制

醋酸戈纳瑞林通过模拟内源性促性腺激素释放激素的作用发挥作用。 它与垂体前叶上的 GnRH 受体结合,刺激促黄体生成素和卵泡刺激素的释放 。 然后这些激素作用于性腺,调节生殖功能,包括女性排卵和男性精子生成 .

相似化合物的比较

生物活性

Gonadorelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), which plays a crucial role in regulating reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and research findings.

This compound mimics the action of endogenous GnRH, which is essential for normal reproductive function. It acts primarily through the following mechanisms:

- Stimulation of Gonadotropins : Gonadorelin stimulates the synthesis and release of LH and FSH, which are critical for ovarian follicular development, ovulation, and corpus luteum maintenance in females, as well as spermatogenesis in males .

- Pulsatile Administration : The effectiveness of gonadorelin is highly dependent on its administration in a pulsatile manner. This mimics the natural secretion pattern of GnRH from the hypothalamus, which is necessary for proper gonadal function .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Half-life : The initial half-life ranges from 2 to 10 minutes, while the terminal half-life is between 10 to 40 minutes .

- Clearance : High clearance rates (500-1500 L/day) have been observed, indicating rapid elimination from the bloodstream .

- Volume of Distribution : A modest volume of distribution (9-15 L) suggests that gonadorelin predominantly acts at its site of action in the anterior pituitary .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various conditions:

- Primary Hypothalamic Amenorrhea : In a study involving 48 patients with primary hypothalamic amenorrhea, 94% (45/48) ovulated after treatment with pulsatile this compound, and 58% (25/43) achieved pregnancy .

- Delayed Puberty and Infertility : Gonadorelin is used to treat delayed puberty and infertility due to hypogonadotropic hypogonadism by inducing physiological levels of gonadotropins .

Research Findings

Several studies have explored the biological effects and applications of this compound:

- Comparison with Other GnRH Analogs : A study comparing gonadorelin with lecirelin and buserelin indicated that all three analogs effectively induced ovulation in cattle, but gonadorelin showed a lower LH release compared to lecirelin at certain doses .

- Stability Studies : Research on the stability of gonadorelin in aqueous solutions indicated that it maintains maximum stability at a pH around 5.0, with acetate enhancing stability compared to phosphate buffers .

Data Tables

The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:

| Parameter | Value |

|---|---|

| Initial Half-life | 2-10 minutes |

| Terminal Half-life | 10-40 minutes |

| Clearance | 500-1500 L/day |

| Volume of Distribution | 9-15 L |

| Ovulation Rate (Hypothalamic Amenorrhea) | 94% (45/48 patients) |

| Pregnancy Rate (after treatment) | 58% (25/43 patients) |

Case Study 1: Treatment of Hypothalamic Amenorrhea

A clinical trial involving women diagnosed with primary hypothalamic amenorrhea demonstrated that pulsatile administration of gonadorelin effectively restored ovulatory function. The study highlighted that even patients who had previously failed other induction methods responded positively to this treatment.

Case Study 2: Induction of Ovulation in Cattle

In veterinary applications, gonadorelin has been used successfully to synchronize estrus and induce ovulation in cattle. The comparative study showed that while all tested GnRH analogs were effective, variations in LH response suggested different protocols might be optimized for specific situations.

属性

IUPAC Name |

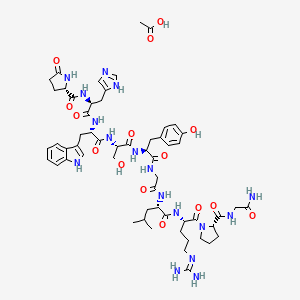

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H79N17O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198161 | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34973-08-5, 499785-55-6, 71447-49-9 | |

| Record name | Gonadorelin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonadorelin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?

A1: this compound mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.

Q2: Can this compound be used to induce ovulation in species other than humans?

A2: Yes, this compound is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.

Q4: How stable is this compound in solution?

A4: Research has shown that this compound exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].

Q5: Are there any known issues with impurities or degradation products of this compound?

A5: While this compound itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity this compound to minimize potential side effects.

Q6: How is this compound used in the diagnosis of central precocious puberty?

A6: this compound is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of this compound stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].

Q7: Can this compound be used to treat cystic ovarian follicles (COF) in cattle?

A7: Research suggests that intramuscular injections of this compound, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].

Q8: Does the timing of this compound administration impact pregnancy outcomes in cattle?

A8: Studies on cattle have revealed that the timing of this compound administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering this compound on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with this compound on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].

Q9: Does the dose of this compound impact its effectiveness in synchronization protocols?

A9: Research suggests that increasing the dose of this compound at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.

Q10: Can this compound be used to treat ovarian inactivity in dairy cows?

A10: Studies have investigated the use of this compound to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for this compound to address reproductive challenges in cattle.

Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with this compound in beef cows?

A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].

Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to this compound?

A12: Research indicates that the presence of a CL at the time of this compound administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.

Q13: Can this compound be used to induce ovulation in llamas?

A13: Yes, studies have demonstrated that intramuscular administration of this compound can effectively induce ovulation in llamas [, ].

Q14: Can this compound treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?

A15: A study in beef heifers revealed that administering this compound at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.

Q15: Can this compound be used to treat hypothalamic hypogonadism in humans?

A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of this compound []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.

Q16: How does the administration of this compound affect erythropoiesis?

A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of this compound, suggesting a potential role in stimulating erythropoiesis [].

Q17: What methods are available for synthesizing this compound?

A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce this compound []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].

Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with this compound?

A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving this compound []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.

Q19: Are there any alternative protocols for superovulation in sheep that involve this compound?

A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with this compound and other hormones []. These findings can potentially optimize superovulation protocols.

Q20: Can follicular ablation and this compound treatment be used to improve recipient synchrony for embryo transfer in heifers?

A21: Research indicates that follicular aspiration combined with this compound treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.

Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with this compound?

A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with this compound for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.

Q22: Can simultaneous administration of this compound and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?

A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of this compound and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to this compound alone, further research is needed to determine its overall impact on reproductive performance.

Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with this compound?

A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving this compound.

Q24: Can this compound be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?

A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with this compound can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。